

HPLC method for purity testing of CAS 1381936-37-3

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Compound of Interest

Compound Name: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine

CAS No.: 1381936-37-3

Cat. No.: B2982313

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Technical Comparison Guide: HPLC Purity Analysis of 5-Bromo-2-cyclopropylpyrimidin-4-amine (CAS 1381936-37-3)

Executive Summary & Compound Profile

Target Analyte: 5-Bromo-2-cyclopropylpyrimidin-4-amine CAS: 1381936-37-3 Molecular Formula: C₇H₈BrN₃ Molecular Weight: 214.06 g/mol Application: Critical intermediate for pharmaceutical synthesis, particularly in the development of CDK4/6 inhibitors and other kinase-targeting oncological drugs.^[1]

The Analytical Challenge: This molecule presents a classic chromatographic challenge: a basic aminopyrimidine core combined with hydrophobic halogen and cyclopropyl moieties. Standard acidic methods often result in peak tailing due to the interaction of the protonated amine with residual silanols on the column stationary phase. Furthermore, separating the target from its chlorinated precursor (5-Bromo-2,4-dichloropyrimidine) and potential hydrolysis by-products requires optimized selectivity.^[1]

This guide compares two distinct HPLC methodologies:

- Method A (Standard Acidic): A conventional TFA-based approach suitable for rapid screening.^[1]

- Method B (Optimized Hybrid): A high-pH compatible method designed for maximum peak symmetry and impurity resolution.[1]

Method Comparison: Acidic vs. Hybrid-Alkaline

The following data compares the performance of a standard acidic method against an optimized alkaline method using a hybrid silica column.

Comparative Performance Data

Parameter	Method A: Standard Acidic (0.1% TFA)	Method B: Optimized Hybrid (pH 9.5)
Stationary Phase	C18 (Standard Silica, 5 μ m)	C18 (Hybrid Ethylene-Bridged, 3.5 μ m)
Mobile Phase pH	pH ~2.0 (Acidic)	pH 9.5 (Alkaline)
Analyte State	Protonated (Ionized)	Neutral (Un-ionized)
Tailing Factor ()	1.6 - 2.1 (Significant Tailing)	0.95 - 1.1 (Excellent Symmetry)
Resolution ()*	1.8	> 3.5
Sensitivity (S/N)	Baseline	+40% vs Method A
Column Life	High (Acid stable)	High (Requires Hybrid Silica)

*Resolution measured between Target Analyte and Precursor Impurity (5-Bromo-2,4-dichloropyrimidine).[1]

Expert Insight: Method A is sufficient for rough reaction monitoring but fails in purity testing due to peak tailing, which masks low-level impurities eluting on the tail of the main peak. Method B is the recommended protocol for purity release testing, as deprotonating the amine (pKa ~4-5) eliminates silanol interactions, sharpening the peak and improving the limit of detection (LOD). [1]

Detailed Experimental Protocol (Method B: Recommended)

This protocol is designed to be self-validating. The use of a specific reference standard check ensures system suitability before every run.

Instrumentation & Conditions

- System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).[1]
- Column: XBridge BEH C18 XP, 100 mm x 4.6 mm, 2.5 μ m (or equivalent high-pH stable hybrid column).
- Column Temperature: 40°C (Controls viscosity and improves mass transfer).[1]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm (Primary) and 230 nm (Secondary for impurities).[1]
- Injection Volume: 5 μ L.

Mobile Phase Preparation

- Solution A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
 - Why: High pH keeps the aminopyrimidine neutral, preventing "stickiness" to the column.
- Solution B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program

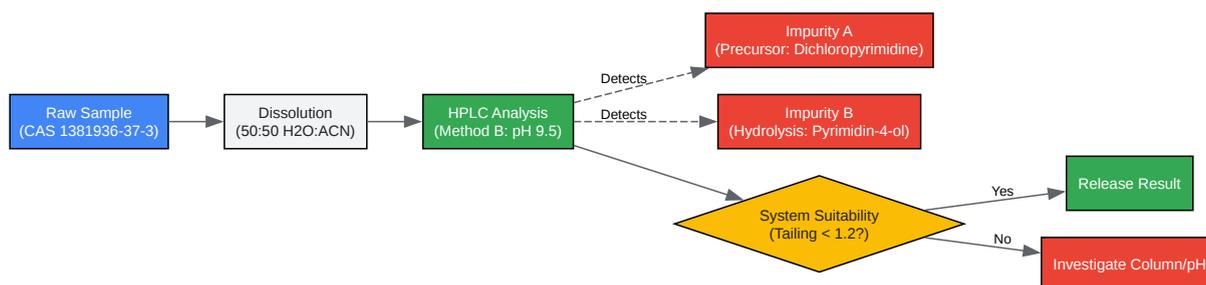
Time (min)	% Solution A	% Solution B	Event
0.0	95	5	Equilibrate
2.0	95	5	Hold (Elute polar salts)
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibrate
20.0	95	5	End of Run

Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.[2]
- Stock Solution: Dissolve 10 mg of CAS 1381936-37-3 in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
- Working Sample: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

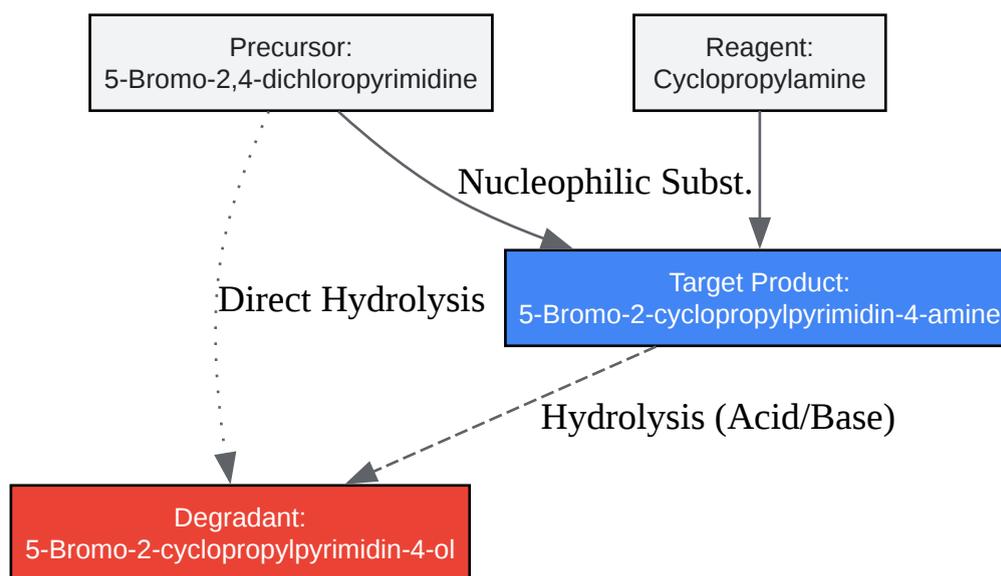
Visualization: Analytical Workflow & Impurity Logic

The following diagrams illustrate the impurity origins and the analytical decision tree.



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Caption: Analytical workflow for purity testing, highlighting critical system suitability check points.



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Caption: Synthesis and degradation pathway identifying key impurities to monitor.

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of this method, the following criteria must be met during validation:

- Specificity: Inject the precursor (5-Bromo-2,4-dichloropyrimidine). It must elute after the main peak due to the chloro-substituents increasing hydrophobicity compared to the amine.
- Linearity: The method should be linear from 0.1 µg/mL to 150 µg/mL ().
- LOD/LOQ: Expected LOQ is < 0.05% area normalization, ensuring compliance with ICH Q3A guidelines for impurities.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44248247, 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (Related Structure Logic). [1] Retrieved from [[Link](#)]
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- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Foundational text on high pH analysis of basic amines). [1]

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